N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
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Overview
Description
Scientific Research Applications
Advanced Material Synthesis
Adamantane derivatives have been explored for their unique properties in the synthesis of advanced materials. For example, polyamides containing adamantyl and diamantyl moieties have been synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential utility in creating materials with specific thermal and mechanical properties (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed for their exceptional solubility and thermal stability, which could be beneficial for applications requiring durable and stable polymers (Liaw, Liaw, & Chung, 1999).
Pharmaceutical Applications
Adamantane derivatives have shown promise in pharmaceutical applications, such as acting as 5-HT2 receptor antagonists, which could be useful in developing treatments for conditions related to serotonin imbalance (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000). The broad-spectrum antibacterial activity of certain N′-heteroarylidene-1-carbohydrazide adamantane derivatives also highlights the potential for developing new antimicrobial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).
Chemical Synthesis and Reactivity
The synthesis and characterization of adamantane derivatives provide valuable insights into their chemical reactivity and potential applications in various chemical synthesis processes. For instance, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been explored, offering a method for creating compounds with potential utility in medicinal chemistry and other areas (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).
Catalysis
Adamantane derivatives have been utilized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their potential role in catalytic processes. The specific structural features of these catalysts, such as the sulfonyl group, have been shown to significantly impact their enantioselectivity and efficiency, highlighting the importance of adamantane frameworks in designing effective catalysts (Wang, Cheng, Wu, Wei, & Sun, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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